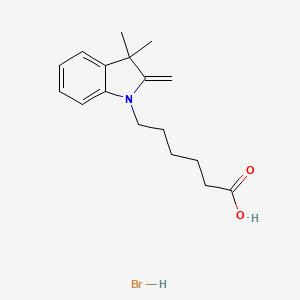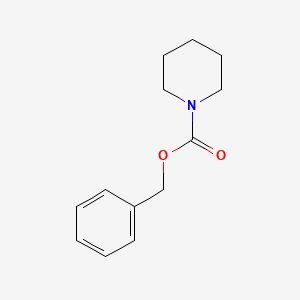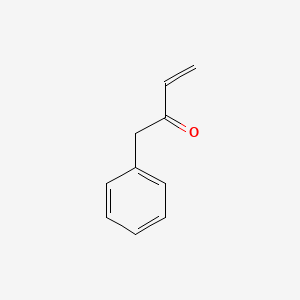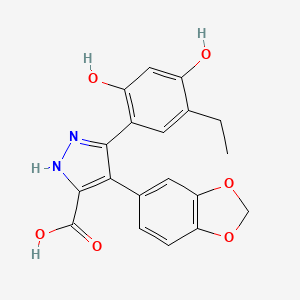
2-(4-Chlorophenyl)propanal
Übersicht
Beschreibung
2-(4-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)propanal is 1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 . This indicates that the compound has a carbon-oxygen double bond, a chlorine atom attached to the phenyl group, and a propyl group attached to the carbonyl carbon.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)propanal is a liquid at room temperature . It has a molecular weight of 168.62 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- 2-(4-Chlorophenyl)propanal derivatives have been studied for their antimicrobial and antifungal activities. In particular, compounds such as 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have shown significant antifungal and antibacterial effects (Viji et al., 2020). Similar findings were observed in another study, where the molecular structure and spectroscopic analysis of related compounds indicated their potential in antimicrobial applications (Sivakumar et al., 2021).
Corrosion Inhibition
- Derivatives of 2-(4-Chlorophenyl)propanal have been investigated for their ability to inhibit corrosion of metals. For instance, 2-amino-4-(4-chlorophenyl)-thiazole and related compounds were analyzed using density functional theory (DFT) calculations and molecular dynamics simulations. These studies have shown promise in their application as corrosion inhibitors for iron metal (Kaya et al., 2016).
Anticonvulsive and Peripheral n-cholinolytic Activities
- Synthesized compounds containing 2-(4-chlorophenyl)propanal structures have exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This indicates potential applications in the treatment of neurological disorders (Papoyan et al., 2011).
Spectroscopic and Molecular Docking Studies
- Extensive spectroscopic characterization and molecular docking studies of 2-(4-Chlorophenyl)propanal derivatives have been conducted to explore their molecular interactions and potential biological activities. These studies include quantum chemical calculations and analysis of non-covalent interactions, providing valuable insights into the molecular properties of these compounds (Najiya et al., 2014).
Applications in Photocatalysis
- Studies have also focused on the use of 2-(4-Chlorophenyl)propanal derivatives in photocatalysis, particularly in the degradation of chlorophenols under visible light. This suggests potential environmental applications in the degradation of pollutants (Lin et al., 2018).
Anticancer and Antifungal Properties
- Synthesis of various derivatives of 2-(4-Chlorophenyl)propanal has been explored for their anticancer and antifungal properties, highlighting their potential in medical and pharmaceutical applications (Katariya et al., 2021).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound is used as a reactant in the preparation of rhodium supported on pamam dendronized magnetic nanoparticles used as highly selective hydroformylation catalysts .
Pharmacokinetics
A study has shown that the erythro isomer ®-2-(4-chlorophenyl)quinolin-4-yl-piperidin-2-ylmethanol ([R,S] 2) is superior to the other isomers in terms of efficacy and brain tissue exposure .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJGYKZZJQQIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343058 | |
| Record name | 2-(4-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propanal | |
CAS RN |
38042-10-3 | |
| Record name | 2-(4-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)
![Ethyl 4-[[3-[5-(4-chlorophenyl)furan-2-yl]-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate](/img/structure/B3051957.png)





![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)

